molecular formula C11H17NO2S B182743 N-ethyl-2,4,6-trimethylbenzenesulfonamide CAS No. 151915-07-0

N-ethyl-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B182743
CAS No.: 151915-07-0
M. Wt: 227.33 g/mol
InChI Key: LSQWSPKPUODSNX-UHFFFAOYSA-N
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Description

“N-ethyl-2,4,6-trimethylbenzenesulfonamide” is a chemical compound with the molecular formula C11H17NO2S . It is used in various applications due to its unique properties .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The average mass is 227.323 Da and the mono-isotopic mass is 227.097992 Da .

Scientific Research Applications

  • Catalysis in Organic Reactions : N-benzylbenzenesulfonamide derivatives, closely related to N-ethyl-2,4,6-trimethylbenzenesulfonamide, are used as catalysts in organic reactions such as the 1,4-addition of diorganozincs to α,β-unsaturated ketones, which produce β-substituted ketones with high yields (Kitamura, Miki, Nakano, & Noyori, 2000).

  • Antimicrobial Activity : A series of 2,4,6-trimethylbenzenesulfonyl hydrazones, structurally similar to this compound, have been synthesized and shown to possess significant antimicrobial activity, particularly against Gram-positive bacterial strains (Popiołek, Szeremeta, Biernasiuk, & Wujec, 2021).

  • Anticancer Properties : Compounds like (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide, which are structurally related to this compound, have been studied for their anticancer properties (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

  • Structural Analysis in Chemistry : N-aryl sulfonamides, like N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides, have been synthesized and structurally analyzed using X-ray crystallography and DFT calculations. Such analyses help in understanding the molecular interactions and properties of these compounds (Nikonov, Sterkhova, Serykh, Kolyvanov, & Lazareva, 2019).

  • Development of HIV-1 Antagonists : Methylbenzenesulfonamide derivatives are being explored for their potential in HIV-1 infection prevention. For instance, 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide has been synthesized for this purpose (Cheng De-ju, 2015).

  • Tautomerism Studies : The crystal structure of certain N-alkylbenzenesulfonamides has been used to study tautomerism, a concept important in medicinal chemistry and drug design (Li, Bond, Johansson, & van de Streek, 2014).

  • Synthesis of Antimicrobial Agents : N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and screened for their antimicrobial and antiproliferative properties, making them candidates for drug development (Abd El-Gilil, 2019).

  • Material Science Applications : Polymers such as Poly(N-tosyl-ethylene imine-alt-ethylene sulfide), synthesized using N-protected ethylene imines like 4-methylbenzenesulfonamide, demonstrate potential in material science for creating functionalized polymeric materials (Hori, Pei, Kumagai, & Sasanuma, 2011).

  • Antimycobacterial Agents : Certain benzenesulfonamides have been explored for their potential as antimycobacterial agents, demonstrating significant inhibitory activity against Mycobacterium tuberculosis (Malwal, Sriram, Yogeeswari, Konkimalla, & Chakrapani, 2012).

  • Environmental Toxicology Studies : Compounds like N-ethyl perfluorooctanesulfonamidoethanol have been studied for their potential environmental and biological impacts, such as oxidative stress in animals (Xie, Wu, Kania-Korwel, Tharappel, Telu, Coleman, Glauert, Kannan, Mariappan, Spitz, Weydert, & Lehmler, 2009).

Properties

IUPAC Name

N-ethyl-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-5-12-15(13,14)11-9(3)6-8(2)7-10(11)4/h6-7,12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQWSPKPUODSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355402
Record name N-ethyl-2,4,6-trimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151915-07-0
Record name N-ethyl-2,4,6-trimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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